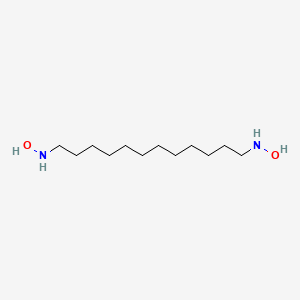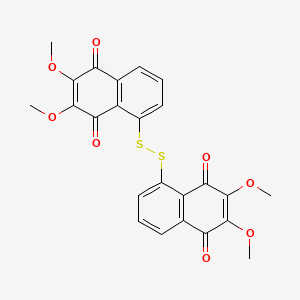![molecular formula C13H13NSe B14151063 2-[(Phenylselanyl)methyl]aniline CAS No. 3541-44-4](/img/structure/B14151063.png)
2-[(Phenylselanyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylselanyl)methyl]aniline is an organoselenium compound that features a phenylselanyl group attached to a methyl group, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]aniline typically involves the reaction of aniline derivatives with phenylselanyl reagents. One common method is the nucleophilic substitution reaction where an aniline derivative reacts with a phenylselanyl halide under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenylselanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Brominated or nitrated aniline derivatives.
Applications De Recherche Scientifique
2-[(Phenylselanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 2-[(Phenylselanyl)methyl]aniline involves its interaction with biological molecules through the phenylselanyl group. This group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Phenylthio)methyl]aniline: Contains a phenylthio group instead of a phenylselanyl group.
2-[(Phenylsulfinyl)methyl]aniline: Contains a phenylsulfinyl group.
2-[(Phenylsulfonyl)methyl]aniline: Contains a phenylsulfonyl group.
Uniqueness
2-[(Phenylselanyl)methyl]aniline is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities. The selenium atom in the phenylselanyl group can participate in redox cycling, making the compound a potential antioxidant and enzyme inhibitor. This sets it apart from similar compounds containing sulfur-based groups, which may not exhibit the same redox behavior.
Propriétés
Numéro CAS |
3541-44-4 |
|---|---|
Formule moléculaire |
C13H13NSe |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
2-(phenylselanylmethyl)aniline |
InChI |
InChI=1S/C13H13NSe/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2 |
Clé InChI |
AZXOPLQIULXSOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





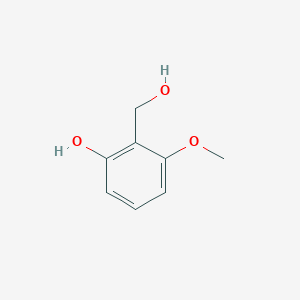
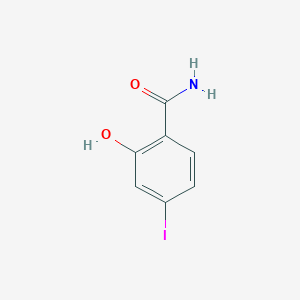
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)



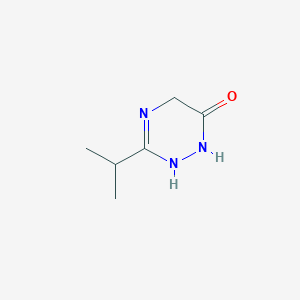
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
